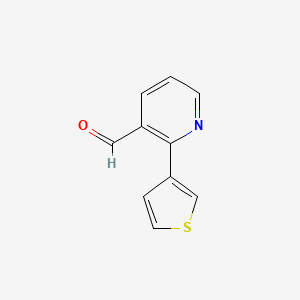![molecular formula C20H25ClN4O3 B2634350 methyl 3-[({[3-(5-fluoro-1H-indol-2-yl)phenyl]amino}carbonyl)amino]benzoate CAS No. 1226432-62-7](/img/structure/B2634350.png)
methyl 3-[({[3-(5-fluoro-1H-indol-2-yl)phenyl]amino}carbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[({[3-(5-fluoro-1H-indol-2-yl)phenyl]amino}carbonyl)amino]benzoate” is a compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years due to their prevalence in natural products and drugs . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1 H -indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Applications De Recherche Scientifique
Molecular Structure and Bonding
Research on compounds with structural similarities to the specified molecule often focuses on their molecular structure and bonding characteristics. For instance, studies on isomeric molecules such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its analogs have shown complex hydrogen-bonded arrangements. These arrangements play a crucial role in determining the physical and chemical properties of such compounds, which can have implications for their reactivity, stability, and potential applications in materials science or as intermediates in organic synthesis (Portilla et al., 2007).
Synthesis and Chemical Properties
The synthesis of novel compounds provides insight into chemical reactivity and potential applications. For example, the preparation of monofluorinated molecules like methyl 4-(fluorocarbonyl)benzoate showcases methods for introducing fluorine atoms into organic molecules. This fluorination can significantly alter a compound's biological activity, stability, and solubility, making it relevant for pharmaceutical and agrochemical applications (Burns & Hagaman, 1993).
Conformational Analysis
Conformationally constrained tryptophan derivatives, including those with complex benzoate structures, are designed for peptide and peptoid conformation elucidation. Such studies are essential for understanding peptide structure-function relationships, with implications for designing peptides and peptoids with specific biological activities (Horwell et al., 1994).
Biological Activities
Research on arylazopyrazolones substituted with thiazolyhydrazone, similar in complexity to the queried compound, indicates significant antimicrobial activity against various bacteria and fungi. This suggests that structurally complex molecules can serve as templates for developing new antimicrobial agents with potential applications in treating infections (Shah, 2014).
Material Science Applications
Compounds with complex benzoate structures have been investigated for their potential in material science, such as boric acid ester intermediates. These studies include crystallographic and conformational analyses to understand the materials' properties better, which could be relevant for developing new materials with specific optical or electronic properties (Huang et al., 2021).
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3/c1-14-11-19(24-20(22-14)25-9-5-3-4-6-10-25)28-13-18(26)23-15-7-8-17(27-2)16(21)12-15/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBGMMPKSXSMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

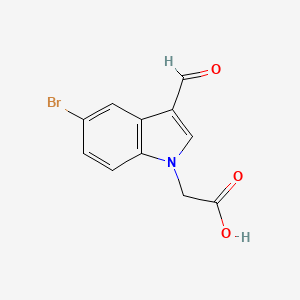
![2-(isobutylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2634270.png)
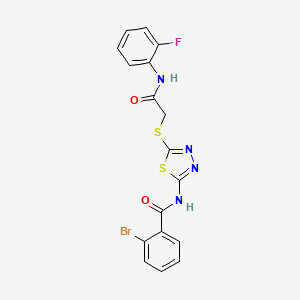
![N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2634275.png)
![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2634277.png)
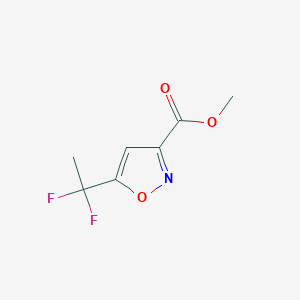
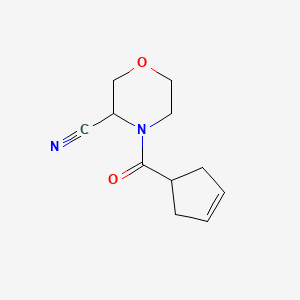
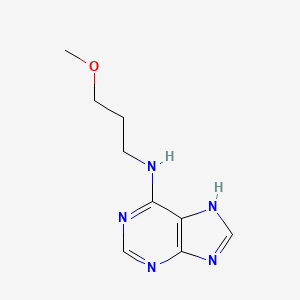
![3-[2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2634284.png)

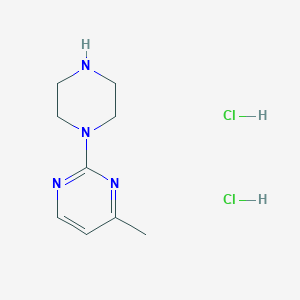
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2634288.png)
